1,1'-Disulfanediylbis(3-isocyanato-4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) is an organic compound with the molecular formula C16H12N2O2S2. This compound features two isocyanate groups attached to a benzene ring, which is further substituted with a methyl group and connected via a disulfide bridge. The presence of isocyanate groups makes it highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) typically involves the reaction of 3-isocyanato-4-methylbenzenethiol with an oxidizing agent to form the disulfide bridge. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like dichloromethane or toluene.
Oxidizing Agent: Hydrogen peroxide or iodine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation-Reduction Reactions: The disulfide bridge can be reduced to thiols or oxidized to sulfonic acids.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through isocyanate chemistry.
Medicine: Potential use in drug delivery systems due to its reactivity and ability to form stable linkages.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The disulfide bridge can undergo redox reactions, which can be exploited in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Disulfanediylbis(3-methylbenzene): Lacks the isocyanate groups, making it less reactive.
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar structure but with a methylene bridge instead of a disulfide bridge.
3-Chloro-4-methylphenyl isocyanate: Contains a chlorine substituent instead of a disulfide bridge.
Uniqueness
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) is unique due to the presence of both isocyanate groups and a disulfide bridge. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
672288-55-0 |
---|---|
Molecular Formula |
C16H12N2O2S2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-isocyanato-4-[(3-isocyanato-4-methylphenyl)disulfanyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2S2/c1-11-3-5-13(7-15(11)17-9-19)21-22-14-6-4-12(2)16(8-14)18-10-20/h3-8H,1-2H3 |
InChI Key |
JRUWUKQVQSXPJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.